

Ethylhexyl triazole UV absorption spectrum and peak absorbance wavelength

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethylhexyl triazole*

Cat. No.: *B125852*

[Get Quote](#)

An In-depth Technical Guide to the UV Absorption Characteristics of **Ethylhexyl Triazole**

Introduction

Ethylhexyl triazole, also known as Uvinul T 150 or Octyl triazole, is a highly effective, oil-soluble organic compound used as a ultraviolet (UV) filter in sunscreen and other personal care products.^{[1][2]} It belongs to the triazine class of chemicals and is recognized for its exceptional photostability and high absorptivity in the UV-B range of the electromagnetic spectrum.^{[1][3][4]} This makes it one of the most efficient UV-B filters available, requiring only small concentrations to achieve a high Sun Protection Factor (SPF).^[3] Its large molecular weight suggests a low likelihood of skin penetration, enhancing its safety profile in cosmetic formulations.^{[5][6]} This document provides a detailed overview of its UV absorption spectrum, peak absorbance, and the experimental protocol for its characterization.

Physicochemical and UV Absorption Properties

The efficacy of **Ethylhexyl triazole** as a sunscreen agent is defined by its specific physicochemical and UV absorption characteristics. These quantitative parameters are summarized below.

Table 1: General Properties of Ethylhexyl Triazole

Property	Value	Reference
CAS Number	88122-99-0	[4][7]
Chemical Formula	C48H66N6O6	[1][7]
Molecular Weight	823.07 g/mol	[2][5]
Appearance	White to off-white/yellow crystalline powder	[7][8]
Solubility	Oil-soluble; Insoluble in water	[3][9]

Table 2: UV Absorption Characteristics of Ethylhexyl triazole

Parameter	Value	Reference
UV Protection Range	UV-B (280-320 nm), extending into UV-A II	[3][8][10]
Peak Absorbance (λ_{max})	~314 nm	[1][2][3]
λ_{max} (in Dioxane)	~311 nm	[5][6][11]
λ_{max} (in Methanol)	~313 nm	[5][6][11]
λ_{max} (in Ethanol)	313.3 nm	[12]
Specific Absorbance (E1% 1cm at 314 nm)	≥ 1500	[8][13]
Specific Absorbance (E1% 1cm at 313.3 nm in Ethanol)	1585	[12]

Experimental Protocol: Determination of UV Absorption Spectrum

The following protocol outlines a standardized method for determining the UV absorption spectrum and peak absorbance wavelength of **Ethylhexyl triazole** using UV-Visible

spectrophotometry. This method is based on established principles for analyzing UV absorbers in cosmetic formulations.[14][15][16]

Objective

To measure the UV absorbance of **Ethylhexyl triazone** across the UV spectrum (250-400 nm) to determine its maximum absorbance wavelength (λ_{max}) and its specific absorbance.

Materials and Equipment

- Spectrophotometer: Double-beam UV-Visible spectrophotometer capable of scanning from at least 250 nm to 400 nm.[16]
- Cuvettes: 1 cm path length quartz cuvettes.[14][16]
- Solvent: Spectroscopic grade ethanol, methanol, or isopropanol.[12][14]
- Analyte: High-purity **Ethylhexyl triazone** powder.
- Glassware: Class A volumetric flasks (e.g., 25 mL, 100 mL), beakers.[14][16]
- Balance: Analytical balance with readability to 0.0001 g.[16]
- Ultrasonic Bath: For aiding dissolution if necessary.[11]

Procedure

3.3.1 Preparation of Stock Solution

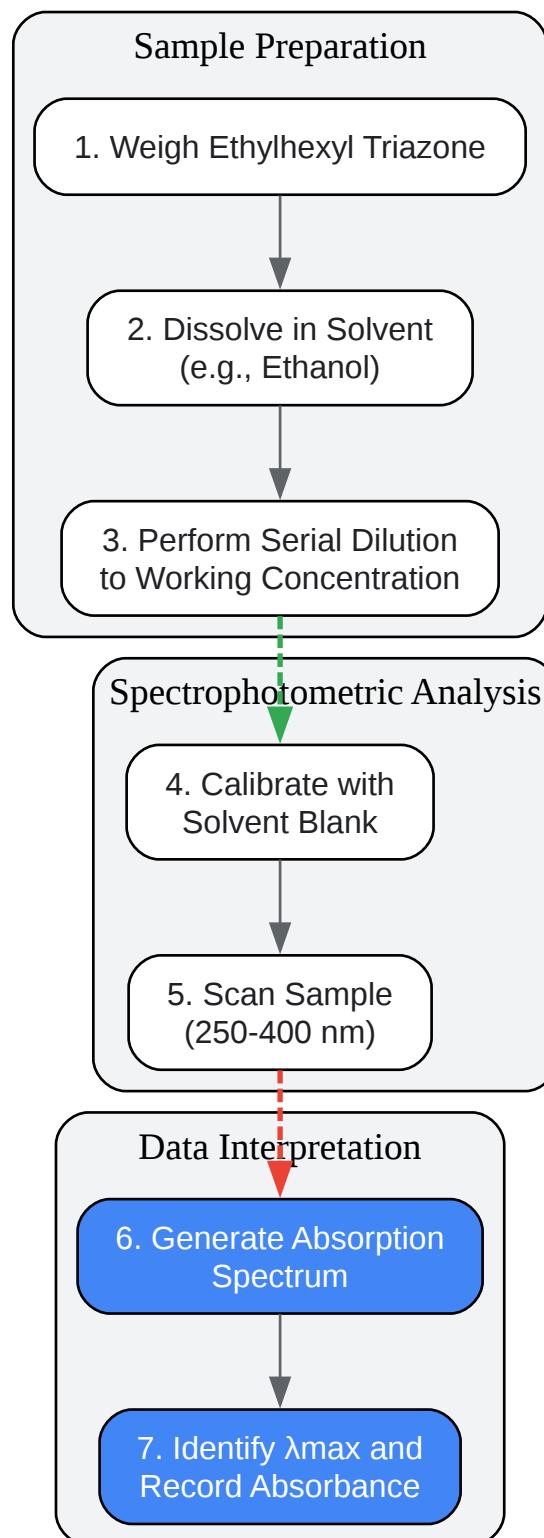
- Accurately weigh approximately 25 mg of **Ethylhexyl triazone** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of the chosen solvent (e.g., ethanol) and sonicate or swirl until the powder is completely dissolved.
- Allow the solution to return to room temperature.

- Dilute the flask to the 100 mL mark with the solvent and mix thoroughly. This creates a stock solution of known concentration (e.g., 0.250 g/L).

3.3.2 Preparation of Working Solution

- Pipette a precise volume (e.g., 1.00 mL) of the stock solution into a 25 mL volumetric flask.
- Dilute to the mark with the same solvent and mix thoroughly.[\[14\]](#) This creates a diluted sample suitable for spectrophotometric analysis.

3.3.3 Instrumental Analysis


- Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
- Set the instrument to scan across a wavelength range of 250 nm to 400 nm.[\[14\]](#)
- Fill two quartz cuvettes with the solvent to be used as the reference or blank.[\[17\]](#)
- Place the blank cuvettes in both the reference and sample holders and run a baseline correction.
- Remove the blank from the sample holder and replace it with a cuvette containing the prepared working solution of **Ethylhexyl triazone**.
- Initiate the spectral scan. The instrument will record the absorbance at each wavelength across the specified range.[\[14\]](#)

Data Analysis

- From the resulting spectrum, identify the wavelength at which the maximum absorbance occurs. This value is the λ_{max} .[\[14\]](#)
- Record the absorbance value at the λ_{max} .
- The specific absorbance ($E_{1\% \text{ 1cm}}$) can be calculated using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance at λ_{max} , b is the path length (1 cm), and c is the concentration of the working solution in g/100 mL.

Visualization of Experimental Workflow

The logical flow for determining the UV absorption profile of **Ethylhexyl triazone** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis Spectrophotometric Analysis of **Ethylhexyl Triazone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylhexyl Triazole: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations _Chemicalbook [chemicalbook.com]
- 2. Ethylhexyl triazole - Wikipedia [en.wikipedia.org]
- 3. ETHYLHEXYL TRIAZONE - Sun Care - AAKO [aako.nl]
- 4. Ethylhexyl Triazole (Explained + Products) [incidecoder.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ethylhexyl triazole | CAS#:88122-99-0 | Chemsoc [chemsoc.com]
- 7. dravyom.com [dravyom.com]
- 8. Ethylhexyl triazole - BELGUARD EHT - Belchem [belchem.com]
- 9. Uvinul T 150 Latest Price, Uvinul T 150 Exporter [handomchemical.com]
- 10. cosmileeurope.eu [cosmileeurope.eu]
- 11. Ethylhexyl triazole - tcsc0033785 - Taiclon [taiclon.com]
- 12. Ethylhexyl Triazole [drugfuture.com]
- 13. promo.bASF.com [promo.bASF.com]
- 14. webhost.bridgew.edu [webhost.bridgew.edu]
- 15. benchchem.com [benchchem.com]
- 16. ymerdigital.com [ymerdigital.com]
- 17. ursinus.edu [ursinus.edu]
- To cite this document: BenchChem. [Ethylhexyl triazole UV absorption spectrum and peak absorbance wavelength]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125852#ethylhexyl-triazole-uv-absorption-spectrum-and-peak-absorbance-wavelength>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com